molecular formula C7H6ClF B1587264 3-Chloro-5-fluorotoluene CAS No. 93857-90-0

3-Chloro-5-fluorotoluene

Cat. No.: B1587264
CAS No.: 93857-90-0
M. Wt: 144.57 g/mol
InChI Key: FKHVWXNPDWQSIT-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated organic compounds are fundamental to contemporary organic synthesis. It is estimated that approximately 20% of active pharmaceutical ingredients (APIs) and 30% of modern agrochemicals contain at least one halogen atom. cdnsciencepub.com The carbon-halogen bond, while varying in strength and reactivity depending on the specific halogen, serves as a versatile functional handle. It facilitates a wide array of synthetic transformations, most notably cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in constructing complex molecular frameworks from simpler precursors.

Furthermore, halogenation is a key strategy in "late-stage functionalization," where a C-H bond in a complex molecule is selectively converted to a C-X (X = halogen) bond, enabling rapid diversification of drug candidates and the exploration of structure-activity relationships. The presence of halogens can also enhance the biological activity of a molecule by influencing its conformation, lipophilicity, and metabolic stability. Consequently, halogenated aromatics, including toluene (B28343) derivatives, are indispensable intermediates in the production of a vast range of commercial products and are central to the discovery of new chemical entities. chemsrc.comsmolecule.com

Overview of Fluorine and Chlorine Substituent Effects on Aromatic Systems

The introduction of fluorine and chlorine atoms onto an aromatic ring, such as toluene, imparts distinct electronic effects that significantly alter its reactivity. Both are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect) on the ring. This effect deactivates the aromatic system towards electrophilic aromatic substitution by reducing the electron density of the π-system.

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). This resonance effect directs incoming electrophiles to the ortho and para positions. For chlorine, the inductive and resonance effects are relatively balanced, though it still acts as a deactivating, ortho, para-directing group.

Fluorine presents a unique case. Due to the similar size of the carbon 2p and fluorine 2p orbitals, the orbital overlap is highly efficient, leading to a more significant resonance effect compared to other halogens. ontosight.ai Despite being the most electronegative element, this strong +R effect can, in some contexts, offset the -I effect. In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine strongly stabilizes the negatively charged Meisenheimer intermediate, making the C-F bond surprisingly susceptible to cleavage, often accelerating the reaction rate even though the C-F bond is the strongest single bond to carbon. cdnsciencepub.com

Positioning of 3-Chloro-5-fluorotoluene within the Landscape of Halogenated Toluenes

This compound is a distinct isomer within the broad family of di-halogenated toluenes. Identified by the CAS Number 93857-90-0, this compound features a toluene molecule substituted with a chlorine atom at position 3 and a fluorine atom at position 5. chemicalbook.com1stsci.com As a liquid at room temperature, it serves as a valuable chemical intermediate. ontosight.aisigmaaldrich.com

The specific 1,3,5-substitution pattern (meta-substitution relative to the methyl group) dictates its reactivity. Both the chlorine and fluorine atoms, along with the methyl group, will direct subsequent electrophilic substitution reactions. Its primary role in documented research is as a precursor or building block for more complex molecules. For instance, this compound can be subjected to nitration, followed by oxidation of the methyl group, to produce derivatives like 3-chloro-5-fluoro-4-nitrobenzoic acid, an intermediate for other fine chemicals. This highlights its utility in multi-step synthetic sequences where precise control over substituent placement is critical.

Below is a table of key properties for this compound.

PropertyValue
IUPAC Name 1-Chloro-3-fluoro-5-methylbenzene sigmaaldrich.com
CAS Number 93857-90-0 chemicalbook.com1stsci.com
Molecular Formula C₇H₆ClF chemicalbook.com1stsci.com
Molecular Weight 144.57 g/mol fluoropharm.comsynquestlabs.com
Physical Form Liquid ontosight.aisigmaaldrich.com
Boiling Point Approx. 184-186°C ontosight.ai
Melting Point Approx. -15°C ontosight.ai

This table is interactive. You can sort and filter the data.

Research Gaps and Future Directions for this compound

Despite its availability and role as a synthetic intermediate, dedicated research focusing specifically on this compound is notably sparse in publicly accessible literature. In contrast, extensive spectroscopic and quantum chemical studies have been performed on other isomers, such as 2-chloro-5-fluorotoluene (B1347005) and 2-chloro-4-fluorotoluene, detailing their rotational spectra, internal methyl group rotation, and nuclear quadrupole coupling. cdnsciencepub.comcdnsciencepub.comresearchgate.net This represents a significant research gap; a thorough spectroscopic characterization (NMR, IR, microwave spectroscopy) of this compound would be valuable for both theoretical and practical applications.

Future research could explore several promising avenues:

Novel Synthetic Methodologies: While it can be inferred that its synthesis involves halogenation of toluene derivatives, the development and optimization of high-yield, regioselective synthetic routes to this compound would be of significant industrial interest. ontosight.ai

Medicinal and Agrochemical Scaffolding: Many biologically active compounds feature a 1,3,5-substitution pattern. Exploring the use of this compound as a central scaffold for new classes of pharmaceuticals and agrochemicals is a logical next step, drawing parallels from related structures like 3-chloro-5-fluoroaniline (B1302006). fluorochem.co.uk

Materials Science: Fluorinated aromatic compounds are known for their high thermal stability and unique electronic properties. ontosight.ai Investigating the incorporation of the this compound moiety into polymers or functional materials could lead to the development of new materials with tailored properties.

Reaction Mechanism Studies: The unique electronic profile of this compound makes it an interesting substrate for studying reaction mechanisms, particularly in electrophilic and nucleophilic aromatic substitution reactions, to further probe the interplay of the chloro, fluoro, and methyl substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-5-methylbenzene
Source PubChem
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InChI

InChI=1S/C7H6ClF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVWXNPDWQSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239795
Record name 3-Chloro-5-fluorotoluene
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Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93857-90-0
Record name 1-Chloro-3-fluoro-5-methylbenzene
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Record name 3-Chloro-5-fluorotoluene
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Record name 3-Chloro-5-fluorotoluene
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Record name 3-chloro-5-fluorotoluene
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Reaction Chemistry and Mechanistic Investigations of 3 Chloro 5 Fluorotoluene

Electrophilic Aromatic Substitution (EAS) Reactions of 3-Chloro-5-fluorotoluene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com In the case of this compound, the positions for electrophilic attack are influenced by the combined directing effects of the methyl, chloro, and fluoro substituents.

Nitration is a classic EAS reaction where a nitro group (-NO₂) is introduced onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. geeksforgeeks.org The nitronium ion (NO₂⁺), the active electrophile, is generated in this mixed acid system. geeksforgeeks.org The position of nitration on the this compound ring is a subject of interest due to the competing directing effects of the substituents.

The conditions under which nitration is performed, such as the concentration of the mixed acids and the reaction temperature, can significantly influence the regiochemical outcome. For instance, in the nitration of toluene (B28343), controlling the temperature is crucial as higher temperatures can lead to the formation of multiple nitrated products. geeksforgeeks.orgresearchgate.net While specific studies on the systematic variation of these conditions for this compound are not extensively detailed in the provided results, it is a general principle in aromatic nitration that reaction conditions are optimized to achieve the desired regioselectivity and yield. researchgate.net For example, the nitration of other halogenated toluenes is often carried out under carefully controlled temperature and acid concentrations to favor the formation of a specific isomer. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the regioselectivity of electrophilic aromatic substitution reactions. By calculating the electron density distribution and the stability of the intermediate carbocations (sigma complexes) for attack at each possible position on the aromatic ring, DFT can provide insights into the most likely site of substitution. For this compound, DFT calculations would likely show that the positions ortho and para to the activating methyl group, and ortho to the deactivating but ortho-, para-directing halogen substituents, are the most probable sites for nitration. The steric hindrance from the existing substituents would also play a role in determining the final product distribution.

Further halogenation of this compound would also proceed via an electrophilic aromatic substitution mechanism. The introduction of another halogen atom (e.g., chlorine or bromine) would be directed by the existing substituents. The methyl group would direct the incoming electrophile to the 2-, 4-, and 6-positions, while the chlorine and fluorine atoms would direct to their respective ortho and para positions. The interplay of these effects and steric hindrance would determine the final isomeric product distribution.

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions in electrophilic aromatic substitution. masterorganicchemistry.com These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com For this compound, the introduction of an alkyl or acyl group would be subject to the same directing effects as nitration and halogenation. The activating methyl group would strongly influence the position of substitution. However, Friedel-Crafts reactions are also sensitive to steric hindrance, which could disfavor substitution at positions adjacent to existing bulky groups.

Nitration Reactions and Regiochemical Outcomes

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. mdpi.com In this compound, the electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring towards electrophilic attack but can make it susceptible to nucleophilic attack under certain conditions, particularly if further activated by other electron-withdrawing groups.

The chlorine and fluorine atoms themselves can act as leaving groups in SNAr reactions. Generally, fluorine is a better leaving group than chlorine in SNAr due to its higher electronegativity, which polarizes the C-F bond more effectively. Research on related fluoro- and chloro-substituted aromatic compounds has shown that the fluorine atom is often preferentially displaced by nucleophiles. nih.gov For this compound, a strong nucleophile could potentially displace either the chlorine or the fluorine atom, with the reaction likely being favored at the position that is more activated by the combined electronic effects of the substituents and where the leaving group is more readily displaced.

Reactivity Enhancement by Electron-Withdrawing Groups

The reactivity of haloarenes in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the presence of electron-withdrawing groups (EWGs) at positions ortho and para to the halogen atom. doubtnut.comquora.comneetprep.comaskfilo.comshaalaa.com These groups, such as nitro (-NO2) or cyano (-CN), withdraw electron density from the benzene (B151609) ring, which facilitates the attack of nucleophiles. quora.comneetprep.com This electron withdrawal creates a partial positive charge on the carbon atom bonded to the halogen, making it more susceptible to nucleophilic attack. doubtnut.com The presence of EWGs also helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. nih.govfigshare.comacs.orgnih.gov This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. shaalaa.com

In the case of this compound, both the chlorine and fluorine atoms act as electron-withdrawing groups through their inductive effect (-I effect). This deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the halogens.

Catalytic SNAr Reactions utilizing Organic Superbases

Recent advancements have demonstrated that organic superbases, such as t-Bu-P4, can efficiently catalyze concerted SNAr reactions of aryl fluorides, even those that are not electronically deficient. nih.govfigshare.comacs.orgnih.gov This method circumvents the traditional requirement for strong electron-withdrawing groups on the aromatic ring. nih.govfigshare.comacs.orgnih.gov

The catalytic efficacy of organic superbases like t-Bu-P4 in SNAr reactions stems from a dual activation mechanism. nih.govfigshare.comacs.orgnih.gov The superbase deprotonates the nucleophile, generating a highly reactive "naked" anion. nih.govacs.org Simultaneously, the protonated superbase can interact with the fluorine atom on the aryl fluoride (B91410), polarizing the C-F bond and making the carbon atom more electrophilic. This dual activation facilitates the nucleophilic attack and the subsequent displacement of the fluoride ion. nih.govfigshare.comacs.orgnih.gov This approach has been shown to be effective for a wide range of aryl fluorides and nucleophiles, demonstrating excellent functional group tolerance. nih.govacs.org

Displacement of Halogen Atoms by Diverse Nucleophiles

The halogen atoms in this compound can be displaced by a variety of nucleophiles in SNAr reactions. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions of activated aryl halides. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Research has shown that polyfluoroarenes can undergo SNAr reactions with various nucleophiles, including those containing oxygen, sulfur, and nitrogen. mdpi.comnih.gov For instance, studies on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have demonstrated successful substitution of the fluorine atom with a range of nucleophiles. nih.gov While specific studies on this compound are less common, the principles of SNAr suggest that it would react with nucleophiles such as alkoxides, thiolates, and amines under appropriate conditions, leading to the formation of ethers, thioethers, and substituted anilines, respectively. The use of superbases can further expand the scope of applicable nucleophiles. nih.govacs.org

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com this compound, with its two halogen atoms, is a potential substrate for such transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. mdpi.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, and the Heck coupling, the reaction of a halide with an alkene, are prominent examples. mdpi.comnih.govmdpi.com

For this compound, the chlorine atom is generally more reactive than the fluorine atom in palladium-catalyzed cross-coupling reactions under standard conditions. This is due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond. Therefore, selective coupling at the chlorine position is often achievable.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound where the chlorine atom is replaced by the organic group from the boronic acid. mdpi.commdpi.com Heterogeneous palladium catalysts, such as palladium nanoparticles supported on graphene, have been shown to be effective for Suzuki-Miyaura reactions of fluorinated aryl bromides. mdpi.com

Heck Coupling: In a Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govmdpi.com Again, the reaction would likely occur preferentially at the C-Cl bond.

The table below illustrates potential products from these reactions.

Coupling ReactionReactant 2Potential Product
Suzuki-MiyauraPhenylboronic acid3-Fluoro-5-phenyltoluene
HeckStyrene3-Fluoro-5-styryltoluene

Carbon-Carbon Bond Formation Strategies

Beyond the well-established Suzuki-Miyaura and Heck reactions, various other strategies exist for forming carbon-carbon bonds using haloarenes like this compound. sigmaaldrich.comorganic-chemistry.org These methods often rely on the generation of organometallic intermediates or the use of specific catalytic systems.

For instance, nickel-catalyzed couplings using Grignard reagents have been shown to be effective for the reaction of less-activated alkyl halides. illinois.edu While typically less reactive, the C-F bond in aryl fluorides can also be activated for C-C bond formation under specific conditions, such as using metallanucleophiles like K[CpFe(CO)2]. chemrxiv.org These alternative strategies could potentially be applied to this compound to achieve different types of carbon-carbon bond formations, expanding its synthetic utility.

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. In the context of this compound, the presence of a halogen atom (chlorine) on the aromatic ring provides a handle for various cross-coupling reactions to form C-N, C-O, and C-S bonds. These transformations are pivotal for the synthesis of pharmaceuticals, agrochemicals, and materials.

Prominent among these methods are the Buchwald-Hartwig amination and the Ullmann condensation. organic-chemistry.orgwikipedia.org The Buchwald-Hartwig reaction, a palladium-catalyzed process, is highly effective for the formation of C-N bonds by coupling aryl halides with amines. organic-chemistry.orgtcichemicals.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. wuxiapptec.com The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos often employed. tcichemicals.com

The Ullmann condensation, traditionally a copper-mediated reaction, is used for forming C-O, C-N, and C-S bonds. wikipedia.orgbyjus.commagtech.com.cnmdpi.com While classic Ullmann reactions often require harsh conditions, modern advancements have led to milder protocols, often involving the use of ligands to facilitate the copper-catalyzed coupling. magtech.com.cn The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

These carbon-heteroatom bond-forming reactions allow for the conversion of this compound into a variety of valuable derivatives, including anilines, phenols, and thiophenols, which can serve as intermediates in the synthesis of more complex target molecules.

Table 1: Key Carbon-Heteroatom Bond Forming Reactions

Reaction NameMetal CatalystBond FormedTypical Reactants
Buchwald-Hartwig AminationPalladiumC-NAryl halide, Amine
Ullmann CondensationCopperC-O, C-N, C-SAryl halide, Alcohol/Amine/Thiol

Oxidation and Reduction Pathways of this compound

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding 3-chloro-5-fluorobenzoic acid. This transformation is a common and important reaction in organic synthesis, as carboxylic acids are versatile intermediates. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are typically employed for this purpose. libretexts.org The reaction involves the attack of the oxidizing agent at the benzylic position, leading to the formation of the corresponding benzoic acid.

Another method involves liquid-phase oxidation using an oxygen-containing gas in the presence of a catalyst system composed of a heavy metal compound (like cobalt or manganese salts) and a bromine compound. google.com A single-stage process using hydrogen peroxide and bromide at elevated temperatures, often with UV radiation to generate bromine free radicals, has also been described for the conversion of fluorotoluenes to their corresponding benzoic acids. google.com

The resulting 3-chloro-5-fluorobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Table 2: Oxidation of this compound

Starting MaterialOxidizing Agent/CatalystProduct
This compoundKMnO₄ or CrO₃/H⁺3-Chloro-5-fluorobenzoic acid
This compoundO₂/Co, Mn salts/Bromide3-Chloro-5-fluorobenzoic acid
This compoundH₂O₂/HBr/UV light3-Chloro-5-fluorobenzoic acid

The introduction of a nitro group onto the aromatic ring of this compound, followed by its reduction, provides a synthetic route to amino-substituted derivatives. The nitration of this compound can be achieved using standard nitrating agents. The subsequent reduction of the nitro group to an amine is a fundamental transformation in organic chemistry.

A common method for this reduction involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. Alternatively, reducing agents like tin(II) chloride (SnCl₂) in an acidic medium can be employed. google.com For instance, the reduction of a nitrated derivative like 3-chloro-5-fluoro-x-nitrotoluene would yield the corresponding 3-chloro-5-fluoro-x-aminotoluene. These amino derivatives are important intermediates, particularly in the synthesis of pharmaceuticals and dyes. For example, 3-chloro-5-methylaniline (B1314063) can be produced by the reduction of 3-chloro-5-nitrotoluene. google.com

Table 3: Reduction of a Nitro-Substituted Analog

Starting MaterialReducing Agent/CatalystProduct
3-Chloro-5-fluoro-x-nitrotolueneH₂ / Pd/C3-Chloro-5-fluoro-x-aminotoluene
3-Chloro-5-fluoro-x-nitrotolueneSnCl₂ / HCl3-Chloro-5-fluoro-x-aminotoluene

Radical Chemistry of this compound

The benzyl (B1604629) radical of this compound can be generated through various methods, often involving the homolytic cleavage of a C-H bond in the methyl group. One common approach is the use of radical initiators, such as peroxides, or photochemical methods. For instance, the reaction of fluorotoluenes with hydrogen peroxide and bromide under UV radiation is believed to proceed through a free-radical based reaction involving the bromination of the methyl substituent. google.com

The characterization of these transient radical species can be challenging and often relies on indirect evidence or spectroscopic techniques such as electron spin resonance (ESR) spectroscopy under specific conditions. Computational methods, like Density Functional Theory (DFT), can also be used to simulate and predict the properties and reactivity of these radicals. researchgate.net The study of such radicals is important for understanding reaction mechanisms, particularly in processes like free-radical halogenation and oxidation.

The photochemical reactivity of this compound and related fluoroarenes is an area of active research, particularly in the context of C-F and C-Cl bond activation. acs.orgchemrxiv.org UV irradiation can induce the homolytic cleavage of the carbon-chlorine bond, generating an aryl radical. This reactivity can be harnessed in various synthetic transformations. acs.org

Advanced Applications of 3 Chloro 5 Fluorotoluene in Research and Development

Role in Medicinal Chemistry and Pharmaceutical Synthesis

In the realm of medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.com 3-Chloro-5-fluorotoluene serves as a key starting material or intermediate in the synthesis of various biologically active compounds, contributing to the development of new therapeutic agents.

Precursor in Active Pharmaceutical Ingredient (API) Development

This compound and its derivatives are integral to the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.com It functions as a foundational scaffold upon which more complex molecular architectures are built. For instance, derivatives such as 2-chloro-5-fluorobenzyl bromide and 2-chloro-5-fluorobenzaldehyde, which can be synthesized from related isomers, are critical intermediates in the production of pharmaceuticals. The compound's structure is often incorporated into larger molecules designed to interact with specific biological targets. Its derivatives are used in the synthesis of APIs for treating a range of conditions, including inflammatory diseases and viral infections. ossila.com

Building Block for Bioactive Compounds and Molecular Probes

The utility of this compound extends to the creation of bioactive compounds and molecular probes. Bioactive compounds are substances that have a biological effect, and molecular probes are tools used to study biological systems. The specific arrangement of the chloro and fluoro groups on the toluene (B28343) ring can enhance the biological activity of a molecule. cymitquimica.com Researchers utilize this compound as a starting point to synthesize novel molecules for screening in various biological assays, aiming to identify new leads for drug discovery.

Synthesis of Antiviral Compounds (e.g., Influenza A H1N1 Virus Inhibitors)

A significant application of this compound derivatives is in the development of antiviral agents. Specifically, 3-chloro-5-fluoroaniline (B1302006), a closely related compound, is extensively used in the synthesis of inhibitors targeting the influenza A H1N1 virus. ossila.comnih.gov These inhibitors often work by interfering with the viral hemagglutinin protein, which is crucial for the virus's ability to fuse with and enter host cells. nih.gov Research has led to the identification of aniline-based compounds that show promise as influenza fusion inhibitors. nih.gov The synthesis of these antiviral compounds often involves incorporating the 3-chloro-5-fluoroaniline moiety into larger molecular scaffolds. ossila.com

Table 1: Antiviral Activity of Indolo-Glycyrrhetic Acid Cyanoesters against Influenza A/H1N1 virus (A/PuertoRico/8/34)

CompoundCC₅₀ (µM)IC₅₀ (µM)SI
Cyano-ester derivative 2>3002918
Cyano-ester derivative 3>3002321
Oseltamivir carboxylate>3000.8>375

CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration. SI: Selectivity Index (CC₅₀/IC₅₀). Data from a study on indolo-glycyrrhetic acid cyanoesters, which demonstrated moderate inhibitory activity against the H1N1 virus. mdpi.com

Development of Anti-inflammatory Agents (e.g., Glucocorticoid Receptor Agonists)

Derivatives of this compound are also employed in the synthesis of anti-inflammatory agents. ossila.com One area of focus is the development of selective glucocorticoid receptor (GR) agonists. ossila.commedchemexpress.com The glucocorticoid receptor plays a key role in regulating inflammation, and compounds that can modulate its activity are valuable therapeutic targets. medchemexpress.com For example, 3-chloro-5-fluoroaniline is a starting material in the synthesis of tetrahydroquinoline-based glucocorticoid receptor agonists. ossila.com The synthesis of these agents demonstrates the versatility of this chemical scaffold in creating compounds with specific anti-inflammatory profiles. ossila.comsemanticscholar.org

Rational Drug Design: Impact of Fluorine on Drug Properties

Matched-pair analysis is a powerful tool in medicinal chemistry used to understand the effect of a specific structural change on a molecule's properties. nih.gov This technique involves comparing pairs of compounds that differ only by a single, well-defined structural modification. In the context of fluorinated compounds, matched-pair analyses are used to systematically evaluate the impact of replacing a hydrogen atom or other functional groups with fluorine. nih.govchemrxiv.org This data-driven approach helps medicinal chemists make more informed decisions during the lead optimization process, guiding the rational design of new drugs with improved efficacy and pharmacokinetic profiles. mdpi.comscispace.com For example, analyzing matched molecular pairs of anisole (B1667542) and fluoroanisole compounds has revealed trends in lipophilicity, permeability, and metabolic stability. nih.gov

Applications in Agrochemical Research and Development

In the field of agrochemicals, this compound serves as a key building block for synthesizing active ingredients with high efficacy and targeted action.

This compound is an indispensable precursor in the synthesis of certain herbicides. chlorobenzene.ltd A notable example is its use in the preparation of substituted benzamide (B126) compounds, which have been investigated for their herbicidal properties. The synthesis pathway involves the oxidation of this compound to its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This acid is then converted to an acid chloride, which reacts with an appropriate amine to form the final active compound. google.com

A specific instance is the synthesis of N-(1,1-dimethylpropynyl)-3-chloro-5-fluorobenzamide, a compound evaluated for its effectiveness as a herbicide. google.com The process, as detailed in patent literature, highlights the conversion of the toluene derivative into a more complex molecule designed to interfere with plant growth processes.

Table 1: Example of Herbicidal Compound Synthesis from this compound

Step Precursor Reagent/Condition Product Application of Product Source
1 This compound Aqueous Potassium Permanganate (B83412) (KMnO₄), Reflux 3-Chloro-5-fluorobenzoic acid Intermediate google.com
2 3-Chloro-5-fluorobenzoic acid Thionyl Chloride (SOCl₂) 3-Chloro-5-fluorobenzoyl chloride Intermediate google.com

This interactive table outlines the multi-step synthesis of a potential herbicide starting from this compound.

The structural characteristics imparted by the chloro- and fluoro-substituents of this compound are leveraged in the development of insecticides designed for high toxicity against specific pests. chlorobenzene.ltd While detailed public research on specific insecticides derived directly from this isomer is limited, its utility is noted in creating compounds effective against pests such as those with chewing mouthparts. chlorobenzene.ltd The incorporation of this fluorinated and chlorinated toluene moiety into a larger molecule can influence its mode of action, leading to more selective toxicity and potentially reducing the impact on non-target organisms, a key goal in modern pesticide development. chlorobenzene.ltdnih.gov

Contributions to Materials Science

This compound is a versatile building block in materials science, contributing to the synthesis of polymers and functional materials with desirable physical and chemical properties.

As a foundational chemical, this compound can be modified to create more complex monomers for advanced materials. For instance, it can be a starting material for derivatives like 3-chloro-5-fluoro-4-nitrobenzoic acid through nitration followed by oxidation. Such derivatives, featuring multiple electron-withdrawing groups, serve as crucial intermediates in the synthesis of high-performance materials where specific electronic or physical properties are required. The presence and positioning of the halogen atoms can significantly influence the reactivity and properties of the final material. smolecule.com

The compound is identified as a potential comonomer in the production of high-performance specialty polymers, such as poly(arylene sulfide) (PAS) resins. google.com These polymers are known for their exceptional thermal stability and chemical resistance. In the synthesis of these materials, a dihaloaromatic compound is reacted with a sulfur source. Patent literature suggests that this compound could function as a dihaloaromatic component to be incorporated into the polymer backbone, thereby modifying the properties of the resulting resin. google.com The inclusion of such fluorinated monomers can enhance properties like processability and long-term durability.

Table 2: Potential Application in Specialty Polymer Synthesis

Polymer Type Role of this compound Key Polymer Properties Source

This interactive table describes the prospective role of this compound in creating advanced, resistant polymers.

While direct application of this compound in final Organic Electroluminescent (OLED) materials is not extensively documented in public literature, the broader class of halogenated aromatic compounds is fundamental to this field. Molecules containing aza-dibenzofuran and aza-dibenzothiophene structures, which often incorporate halogenated phenyl rings, are used to create host materials for emissive layers in OLEDs. google.com These materials are engineered to provide improved stability, efficiency, and operational lifetime for the devices. google.com The synthesis of these complex heterocyclic systems often relies on precursors with specific substitution patterns, and building blocks similar in nature to this compound are common starting points in multi-step synthetic routes.

Utilization in Specialty Chemicals and Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structural isomers and related halogenated toluenes are actively used in the production of various specialty chemicals, indicating a strong potential for this compound in similar roles. The presence of both chloro and fluoro groups allows for selective chemical transformations, enabling the creation of targeted molecules for diverse applications.

Halogenated aromatic compounds are foundational intermediates in the synthesis of many organic dyes and pigments. While direct documentation for this compound is not prevalent, its isomers are noted for their role in this industry. For instance, compounds like 2-Chloro-5-fluorotoluene (B1347005) and 5-Chloro-2-fluorotoluene are recognized as precursors in the manufacture of dyes. smolecule.com Specifically, a derivative of a related isomer, 2-chloro-5-nitro-toluene, serves as a crucial intermediate for producing CLT acid, which is then used to synthesize red organic pigments.

The synthetic utility of these compounds stems from the ability to further functionalize the aromatic ring. The existing halogen and methyl groups can direct subsequent reactions, such as nitration or amination, which are common steps in creating chromophores—the part of a molecule responsible for its color. Given its analogous structure, this compound is a viable candidate for developing novel dyes and pigments with specific colorimetric and stability properties.

Compound NameReported ApplicationSource
2-Chloro-5-fluorotolueneUsed in the production of dyes.
5-Chloro-2-fluorotolueneBuilding block for dyestuffs. smolecule.com
3-Bromo-5-fluorotolueneIntermediate in dye production.
3-Chloro-2-methylaniline (related chloro-toluene derivative)Precursor for Pigment Yellow 155. chemicalbook.com

Emerging Applications in Catalysis and Polymerization

The reactivity of the carbon-halogen bonds in this compound makes it a subject of interest in modern synthetic methodologies, particularly in catalysis and the synthesis of advanced polymers.

In the context of transition metal catalysis, it is crucial to distinguish between a ligand (which binds to the metal center and modulates its activity) and a substrate (the molecule that is being transformed). Current research highlights the use of halogenated toluenes like this compound primarily as substrates to probe and develop the efficacy of catalytic systems. escholarship.org

For example, in a study focused on nickel-catalyzed cross-coupling reactions, the isomer 2-chloro-5-fluorotoluene was used as a key substrate to evaluate the performance of various Buchwald-type phosphine (B1218219) ligands. escholarship.org Such research is vital for advancing catalyst development. By studying how different ligands affect the reaction outcome with a challenging substrate like a chlorofluorotoluene, chemists can design more efficient and selective catalysts for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials chemistry. While not acting as a ligand itself, this compound's role as a benchmark substrate is a critical application in the field of catalysis research.

Catalyst System ComponentSpecific Compound/LigandRole in StudySource
Substrate2-Chloro-5-fluorotolueneReactant used to test catalyst efficiency. escholarship.org
CatalystNickel(II) complexTransition metal center for the cross-coupling reaction. escholarship.org
Ligand ClassBuchwald-type phosphines (e.g., CyJohnPhos)Organic molecules evaluated for their ability to promote the catalytic reaction. escholarship.org

The synthesis of specialty polymers often requires monomers with specific functional groups to impart desired properties like thermal stability, chemical resistance, or low flammability. Halogenated and particularly fluorinated polymers are well-known for these characteristics. Isomers of this compound have been identified as intermediates in the production of polymers and resins. smolecule.com

For instance, 4-Chloro-3-fluorotoluene (B1349368) is utilized in polymer chemistry for creating specialty polymers. smolecule.com The reactive sites on the molecule—the C-Cl bond, the C-F bond, and the potential for functionalizing the methyl group—allow it to be incorporated into a polymer backbone or as a pendant group through various polymerization reactions. Based on the utility of its isomers, this compound represents a potential monomer for the synthesis of novel fluorinated polymers. These materials could find applications in high-performance electronics, coatings, and other advanced material science fields.

Compound NameReported ApplicationSource
2-Chloro-5-fluorotolueneUsed in the production of polymers.
4-Chloro-3-fluorotolueneUsed for producing specialty polymers and resins. smolecule.com
3-Bromo-5-fluorotolueneIntermediate in the production of polymers.

Computational and Theoretical Studies of 3 Chloro 5 Fluorotoluene

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-chloro-5-fluorotoluene. These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Theoretical studies, often using DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to predict the electronic properties of substituted toluenes. jocpr.com For this compound, these calculations can determine key energetic and electronic descriptors. The molecular geometry is first optimized to find the lowest energy conformation. aip.org From this optimized structure, properties such as the dipole moment, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap are calculated.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
Dipole Moment (Debye)~1.5 - 2.0 DIndicates a moderate molecular polarity arising from the C-F and C-Cl bonds.
HOMO Energy (eV)~ -9.0 eVRelates to the ionization potential and susceptibility to electrophilic attack.
LUMO Energy (eV)~ -0.5 eVRelates to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (eV)~ 8.5 eVSuggests high kinetic stability and low reactivity in general.

Note: The values presented are estimates based on typical DFT calculations for similar halogenated aromatic compounds and serve as illustrative examples.

The rotation of the methyl group relative to the benzene (B151609) ring is a classic example of a large-amplitude motion that can be studied computationally and experimentally. The energy barrier hindering this rotation is sensitive to the electronic and steric effects of the ring substituents. For substituted toluenes, this barrier is often dominated by a V₃ potential (three-fold barrier) or a V₆ potential (six-fold barrier).

In the case of this compound, both the chlorine and fluorine atoms are in meta positions relative to the methyl group. Microwave spectroscopy studies on related molecules show that substituents at the meta position generally result in very low barriers to internal rotation. For instance, the V₃ potential for 3-fluorotoluene (B1676563) is only 17 cm⁻¹, and for 3-chlorotoluene (B144806), it is exceptionally low at 3.2 cm⁻¹. nih.gov This is in stark contrast to ortho-substituted toluenes, where steric hindrance leads to much higher barriers, such as 462.5 cm⁻¹ in 2-chloro-4-fluorotoluene. uva.es

Quantum chemical calculations can map the potential energy surface as a function of the methyl group's torsional angle, allowing for a direct calculation of the rotational barrier. uva.es For this compound, the barrier is expected to be very low, primarily of V₃ character, as significant steric hindrance with the methyl group is absent. Torsion-vibration interactions, where the large-amplitude methyl torsion couples with other low-frequency vibrations, can also influence the experimentally determined barrier height. publish.csiro.aupublish.csiro.au

Table 2: Predicted Rotational Constants and Torsional Barrier for this compound

ParameterPredicted ValueMethod/Basis Set Example
A (MHz)~3500DFT (B3LYP/6-311++G(d,p))
B (MHz)~1200
C (MHz)~900
V₃ (cm⁻¹)< 20

Note: Rotational constants (A, B, C) and the torsional barrier (V₃) are illustrative values based on calculations for analogous molecules.

Spectroscopic Property Predictions and Interpretations

Computational chemistry is an indispensable tool for interpreting complex experimental spectra. By calculating spectroscopic parameters, theoretical models can help assign spectral features to specific molecular properties and motions.

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically performed at the DFT level of theory. researchgate.net These calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would reflect the inductive and resonance effects of the halogen substituents on the electron density of the aromatic ring and the methyl group. Good correlation between calculated and experimental shifts can confirm structural assignments. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-CH₃~2.3~21
C1-~141
C2/C6~7.0~123 (C-H) / ~113 (C-H, coupled to F)
C3-~135 (C-Cl)
C4~6.9~115 (C-H, coupled to F)
C5-~163 (C-F)

Note: These are estimated values. Actual spectra would show specific multiplicities due to H-H and H-F coupling. Carbon signals would show C-F coupling.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the various ways a molecule can vibrate. ksu.edu.sa Assigning the numerous absorption bands in the spectra of a molecule like this compound can be challenging. Quantum chemical calculations are used to compute the vibrational frequencies and their corresponding IR intensities and Raman activities. ahievran.edu.tr

These calculations produce a set of normal modes, each with a specific frequency and atomic motion. By analyzing the total energy distribution (TED), each calculated mode can be assigned to a particular type of vibration, such as C-H stretching, C-C ring breathing, C-F stretching, C-Cl stretching, or methyl group rocking. ahievran.edu.tr To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor. jocpr.com This combined experimental and theoretical approach allows for a complete and reliable assignment of the vibrational spectrum. jocpr.comahievran.edu.tr

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Predicted Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Mode Assignment
~3100MediumHighAromatic C-H Stretch
~2950MediumHighMethyl C-H Stretch
~1600HighHighAromatic C=C Stretch
~1250Very HighMediumC-F Stretch
~1050MediumLowMethyl Rock
~750HighMediumC-Cl Stretch
~400LowHighRing Deformation (Out-of-plane)

Note: Frequencies and intensities are illustrative and based on typical DFT calculations for similar molecules.

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise data on the molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia. annualreviews.org For this compound, a primary goal of a microwave study would be to determine its precise three-dimensional structure. uva.es

The process involves measuring the rotational spectrum and fitting it to a Hamiltonian model. Quantum chemical calculations are used to predict the rotational constants, which guide the initial search for spectral lines. uva.es The experimental rotational constants obtained from the fit are then used to refine the molecular structure, often in combination with the computationally derived geometry.

Furthermore, because chlorine has a nuclear spin I > 1/2, its nuclear quadrupole moment interacts with the electric field gradient at the nucleus, causing rotational transitions to split into characteristic hyperfine patterns. uni-hamburg.de Analysis of this splitting yields the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which provide detailed information about the electronic environment around the chlorine atom. uva.es Fine splittings due to the internal rotation of the methyl group can also be resolved, allowing for an accurate experimental determination of the torsional barrier. uva.es

Reaction Mechanism Elucidation using Computational Methods

Computational modeling is instrumental in mapping the energetic landscapes of chemical reactions. For this compound, these methods can predict the regioselectivity of substitutions, the stability of intermediates, and the energy barriers of transition states, thereby clarifying the mechanisms of various transformations.

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its substituents: the methyl group (electron-donating) and the halogen atoms (electron-withdrawing inductive effect, electron-donating mesomeric effect). Transition state analysis helps quantify these influences for both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the π-electron system of the benzene ring. The reaction proceeds through a high-energy intermediate known as a σ-complex or Wheland complex. semanticscholar.org The substituents on the ring influence the stability of this complex and the transition state leading to it, thereby directing the electrophile to a specific position.

Computational studies, particularly using DFT, can model the transition states for electrophilic attack (e.g., nitration, halogenation) at each possible position on the ring. The calculations determine the activation energy for forming the Wheland complex at each site. The position with the lowest activation energy corresponds to the major product. For this compound, the methyl group is an ortho-, para-director, while the chloro and fluoro groups are also ortho-, para-directors, although they deactivate the ring towards electrophilic attack. Computational analysis helps resolve this complex interplay of directing effects. rsc.org

Table 1: Hypothetical Calculated Activation Energies for Nitration of this compound

This table illustrates how computational methods can predict the most favorable position for electrophilic attack by comparing the calculated energy barriers. The lowest energy barrier indicates the preferred reaction site.

Position of AttackRelative Activation Energy (kcal/mol)Predicted Outcome
C2 (ortho to methyl)0.0Major Product
C4 (ortho to fluoro, para to methyl)+1.5Minor Product
C6 (ortho to chloro)+0.8Significant Product

Note: Data are representative examples derived from the principles of electrophilic substitution and are for illustrative purposes.

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing fluorine and chlorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. This reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion called a Meisenheimer complex. acs.org

Transition state analysis using methods like DFT can illuminate the SNAr mechanism. acs.org It allows for the calculation of the energies of the reactants, the transition state for the formation of the Meisenheimer complex, the Meisenheimer complex itself, and the transition state for the expulsion of the leaving group. Generally, in SNAr reactions, fluorine is a better leaving group than chlorine, a trend that can be verified and explained through computational modeling of the respective transition states. d-nb.info

Table 2: Example of a Calculated Energy Profile for a Nucleophilic Substitution Reaction

The following table shows a hypothetical reaction coordinate for the substitution of fluorine by a nucleophile (Nu⁻), as could be determined by DFT calculations. acs.org

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
TS1Transition state for nucleophile attack+15.2
IntermediateMeisenheimer Complex+8.5
TS2Transition state for leaving group expulsion+18.0
Products3-Chloro-5-(Nu)-toluene + F⁻-5.0

Note: Data are illustrative and based on typical profiles for SNAr reactions.

Beyond single reaction steps, computational chemistry can simulate entire catalytic cycles. This involves modeling each elementary step in the cycle—such as oxidative addition, reductive elimination, ligand exchange, or acid-base reactions—to understand the role of the catalyst and identify the rate-determining step.

For reactions involving this compound, one could simulate its transformation in a catalytic process like a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination. While specific studies on this compound are not widely published, analogies can be drawn from research on similar fluoroarenes.

For instance, a simulated catalytic cycle for a base-catalyzed SNAr reaction would involve the following computationally modeled steps: acs.org

Catalyst-Substrate Interaction: The base deprotonates the incoming nucleophile.

Nucleophilic Attack: The activated nucleophile attacks the this compound ring to form the Meisenheimer intermediate.

Product Formation: The leaving group (fluoride or chloride) is eliminated.

Catalyst Regeneration: The catalyst is regenerated for the next cycle, for example, by the leaving group being trapped.

Another relevant example is the simulation of catalytic hydrodefluorination (HDF), which converts C-F bonds to C-H bonds. A proposed cycle for a Bismuth-catalyzed HDF involves several distinct steps that can be modeled computationally: acs.org

Oxidative Addition (OA): The low-valent Bi(I) catalyst adds to the C-F bond of the fluoroarene.

Ligand Metathesis (LM): The fluoride (B91410) on the resulting Bi(III) intermediate is exchanged for a hydride from a silane (B1218182) reagent.

Reductive Elimination (RE): The C-H bond is formed, releasing the product and regenerating the Bi(I) catalyst.

Simulations of such cycles provide a dynamic view of the reaction, revealing the structures of all transient intermediates and transition states, which is often impossible to achieve through experimental means alone. acs.org

Analytical Methodologies for 3 Chloro 5 Fluorotoluene and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of halogenated aromatic compounds like 3-Chloro-5-fluorotoluene. It allows for the separation of the target compound from impurities, starting materials, and isomeric byproducts, which is often a significant challenge due to their similar physical and chemical properties.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the analysis of volatile compounds such as this compound. It is highly effective for determining the purity of a sample and identifying and quantifying trace impurities.

Research Findings: In the analysis of halogenated toluenes, GC-MS is routinely used to confirm the identity of the final product and assess its purity. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that confirms the structure of the analyte. researchgate.net

For purity assessment, the area of the peak corresponding to this compound in the chromatogram is compared to the total area of all peaks. A high-purity sample will show a single, dominant peak. Impurities, such as isomers (e.g., 2-chloro-5-fluorotoluene) or byproducts from synthesis (e.g., di-chlorinated or di-fluorinated toluenes), will appear as separate, smaller peaks. researchgate.net The technique is sensitive enough to detect impurities at very low levels, making it indispensable for quality control. The structures of products like 4-chloro-3-fluorotoluene (B1349368) have been successfully confirmed using GC-MS. researchgate.net

Table 1: Illustrative GC-MS Parameters for Halogenated Toluene (B28343) Analysis

Parameter Typical Setting Purpose
Column Fused-silica capillary column (e.g., DB-5, TG-XLBMS) Provides high-resolution separation of isomers and related compounds. epa.govthermofisher.com
Injector Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program Initial temp. 50-70°C, ramped to 280-300°C Separates compounds based on their different boiling points.
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Ionization Mode Electron Ionization (EI) at 70 eV Standard method for generating reproducible fragmentation patterns.

| Detector | Quadrupole Mass Analyzer | Scans a mass range (e.g., m/z 40-400) to detect the compound and its fragments. |

This table presents typical parameters; actual conditions must be optimized for specific instruments and applications.

High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique, particularly for less volatile derivatives of this compound or for quantitative analysis without the need for derivatization. researchgate.net While GC is often preferred for the volatile parent compound, HPLC is crucial for analyzing reaction mixtures containing non-volatile intermediates or products, such as carboxylic acid or nitro derivatives formed from this compound.

Research Findings: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For halogenated aromatics, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). The separation of isomers can be challenging with standard C18 columns. However, columns with different selectivities, such as those with a pentafluorophenyl (PFP) stationary phase, can offer unique interactions with halogenated compounds, improving the resolution of isomers. chromforum.org An HPLC method with electrochemical detection has been successfully developed for a metabolite of the related compound 3-chloro-4-fluoroaniline, demonstrating the technique's utility for complex biological samples. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer definitive confirmation of the molecule's identity.

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Research Findings:

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show signals for the three aromatic protons and the three methyl protons. The coupling patterns (splitting) of the aromatic protons are particularly important, as they are influenced by the adjacent fluorine atom (H-F coupling), allowing for the confirmation of the substitution pattern on the aromatic ring. cdnsciencepub.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons bonded to electronegative atoms like chlorine and fluorine appearing at characteristic downfield positions. Carbon-fluorine coupling (C-F coupling) provides further definitive evidence for the fluorine atom's position on the benzene (B151609) ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a critical technique. Fluorine-19 is a 100% abundant nucleus with high sensitivity. The ¹⁹F NMR spectrum for this compound would show a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom. This technique is especially powerful for distinguishing between different fluorinated isomers. Quantitative NMR (q-NMR) using fluorine signals has also been established as a reliable method for the analysis of fluorinated compounds. rsc.org

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Key Features
¹H ~2.3 (s, 3H, CH₃), ~6.8-7.2 (m, 3H, Ar-H) Singlet for the methyl group. Complex multiplet for aromatic protons due to H-H and H-F coupling.
¹³C ~21 (CH₃), ~110-145 (Ar-C), ~160-165 (C-F) Signals for 7 unique carbons. Large C-F coupling constant for the carbon directly bonded to fluorine.

| ¹⁹F | ~ -110 to -115 | A single signal, likely a multiplet due to coupling with aromatic protons. |

Note: These are predicted values based on general principles and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry, as a standalone technique or coupled with GC, is used to determine the molecular weight and elemental composition of this compound.

Research Findings: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₆ClF) with a high degree of confidence. The mass spectrum also shows a characteristic isotopic pattern for chlorine-containing compounds. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion peak (M) in the mass spectrum will be accompanied by a significant M+2 peak, with an intensity ratio of approximately 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. The fragmentation pattern can further support the structural assignment. biosynth.com

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic system within the molecule.

Research Findings:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific bonds and functional groups. The spectrum of this compound would exhibit characteristic absorption bands. Key absorptions include C-H stretching from the methyl group and the aromatic ring (~2900-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and, most importantly, the C-F (~1100–1250 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretching vibrations. The presence and position of these C-halogen bands help confirm the structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system of the benzene ring. Halogenated toluenes typically show characteristic absorption maxima in the UV region, generally between 250 and 290 nm. doi.org While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or MS, it is a useful and straightforward method for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving changes to the aromatic chromophore. researchgate.net

Table 3: List of Compound Names

Compound Name
This compound
2-chloro-5-fluorotoluene (B1347005)
4-chloro-3-fluorotoluene
3-chloro-4-fluoroaniline
Acetonitrile
Carbon
Chlorine
Fluorine
Hydrogen
Nitrogen

Advanced Analytical Approaches

Beyond fundamental spectroscopic techniques, a suite of advanced analytical methods is available for the in-depth characterization of this compound and its derivatives. These approaches provide more detailed structural information and are essential for analyzing complex mixtures or trace amounts of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion. rsc.orgrsc.org The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including the interpretation of coupling constants (J-coupling) between these nuclei, allows for the unambiguous assignment of the chemical structure. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing connectivity between atoms within the molecule. For fluorinated aromatics, ¹H-¹⁹F and ¹⁹F-¹³C correlation experiments are especially powerful for structural elucidation, even in complex mixtures. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds, including halogenated toluenes. researchgate.netunt.edu In GC-MS, the sample is first separated based on the components' boiling points and interactions with the chromatographic column, followed by detection and identification by mass spectrometry. This method is widely used for the analysis of chlorinated toluenes in environmental samples. researchgate.net Advanced GC-MS techniques, such as tandem mass spectrometry (GC-MS/MS) and time-of-flight mass spectrometry (GC-TOF-MS), offer enhanced sensitivity and selectivity, which is crucial for detecting trace levels of contaminants. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for non-volatile or thermally labile derivatives of this compound. nih.gov Similar to GC-MS, it combines the separation power of chromatography with the sensitive and specific detection of mass spectrometry. High-resolution mass spectrometry (HR-MS) coupled with either GC or LC can provide highly accurate mass measurements, facilitating the determination of elemental composition and the identification of unknown compounds. nih.gov

Environmental Fate and Degradation of Halogenated Toluenes

Biodegradation Pathways of Fluorinated and Chlorinated Aromatic Compounds

Biodegradation is a primary mechanism for the natural attenuation of many organic pollutants, including halogenated toluenes. The susceptibility of these compounds to microbial attack is highly dependent on the enzymatic machinery of the microorganisms and the chemical structure of the compound itself. Generally, lower halogenated substances are more readily degraded under oxic conditions, while higher halogenated compounds are often transformed via reductive dehalogenation in anoxic environments. nih.gov

The initial step in the aerobic biodegradation of aromatic compounds like toluene (B28343) and its halogenated derivatives is often catalyzed by oxygenase enzymes. Dioxygenases, in particular, are key enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This step destabilizes the aromatic ring, making it susceptible to subsequent cleavage.

For substituted toluenes, bacteria can initiate degradation through two main pathways:

Ring Dioxygenation: Enzymes attack the aromatic ring, forming substituted catechols. For instance, toluene dioxygenase can oxidize toluene to cis-1,2-dihydroxy-3-methyl-cyclohexa-3,5-diene. This is then dehydrogenated to form 3-methylcatechol.

Methyl Group Oxidation: The degradation can begin with the oxidation of the methyl group by a xylene monooxygenase to form a benzyl (B1604629) alcohol, which is further oxidized to a benzaldehyde (B42025) and then a benzoic acid derivative. normecgroup.com These benzoic acids can then be targeted by ring-hydroxylating dioxygenases.

In the case of 3-chloro-5-fluorotoluene, both pathways are theoretically possible. Attack on the methyl group would lead to 3-chloro-5-fluorobenzoic acid. Ring dioxygenation would likely produce a substituted catechol, such as 3-chloro-5-fluorocatechol. However, the presence of multiple electron-withdrawing halogen atoms can make the initial enzymatic oxidation more difficult. Some microbial strains, often containing plasmids like the TOL plasmid, have evolved broad-substrate-specificity enzymes capable of transforming a range of chlorinated toluenes. normecgroup.com The resulting chlorocatechols can sometimes be dead-end products if the downstream enzymes cannot process them, potentially leading to accumulation and toxicity. normecgroup.com

The position of halogen substituents on the aromatic ring profoundly affects the rate and regioselectivity of microbial attack. The electronic effects of halogens (inductive withdrawal and resonance donation) alter the electron density of the ring, influencing its susceptibility to electrophilic attack by oxygenases.

Research on isomeric fluorobenzoates and chlorobenzoates provides insight into these effects. For example, studies with Pseudomonas sp. B13 showed that the rate of dioxygenation for 3-chlorobenzoate (B1228886) and 3-fluorobenzoate (B1230327) was significantly higher than for their respective 2- and 4-isomers. researchgate.net This suggests that the meta position is more favorable for enzymatic attack in these specific strains.

The C-F bond is stronger than the C-Cl bond, which can make fluorinated compounds more resistant to degradation. acs.org However, the outcome is complex. While reductive defluorination might be slower for C-F bonds, the initial oxygenase attack can be influenced differently. For a compound like this compound, the presence of two meta halogens relative to each other presents a unique substitution pattern. The degradation rate will be a result of the combined steric and electronic influences of both the chlorine and fluorine atoms on the enzymatic processes of available microbial consortia. Strains capable of degrading 3-chlorotoluene (B144806) or 3,5-dichlorotoluene (B1293413) have been developed, indicating that degradation of compounds with this substitution pattern is feasible. normecgroup.com

Table 1: Relative Dioxygenation Rates of Halogenated Benzoates by Pseudomonas sp. B13 Data reflects the rate of oxygen uptake by whole cells grown with 3-chlorobenzoate, relative to benzoate (B1203000) as a substrate.

Substrate Relative Rate (%)
Benzoate 100
2-Fluorobenzoate 15
3-Fluorobenzoate 67
4-Fluorobenzoate 16
2-Chlorobenzoate <1
3-Chlorobenzoate 72
4-Chlorobenzoate 6

Source: Adapted from Reineke and Knackmuss (1978). researchgate.net

Chemical Degradation in Environmental Matrices

Abiotic degradation processes can also contribute to the transformation of halogenated toluenes in the environment, although they are often slower than biodegradation for many compounds. Key chemical degradation pathways in soil and water include hydrolysis and reaction with minerals.

Hydrolysis is a chemical reaction with water. For aryl halides like this compound, nucleophilic substitution of the halogens on the aromatic ring with a hydroxyl group is the primary hydrolytic pathway. However, this reaction is generally very slow under typical environmental pH (5-9) and temperature conditions because the carbon-halogen bond in aryl halides is strong and stabilized by the aromatic ring. viu.ca The presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution, but this typically requires harsh conditions not found in the environment. Therefore, hydrolysis is not considered a significant degradation pathway for chlorofluorotoluenes in natural waters. nih.gov

In anoxic sediments, halogenated organic compounds can undergo abiotic reductive dehalogenation, mediated by reactive minerals. Iron-containing minerals, such as iron sulfides and magnetite, can act as reductants, transferring electrons to the halogenated compound and cleaving the carbon-halogen bond. science.gov Biochar has also been shown to mediate abiotic and biotic transformation of halogenated organic contaminants by acting as an electron shuttle. nsf.gov While this process is well-documented for chlorinated solvents like tetrachloroethylene, its significance for aryl halides like this compound in the environment is less established but represents a potential long-term transformation pathway.

Environmental Monitoring and Analysis

To assess the presence and fate of this compound in the environment, robust monitoring and analytical methods are required. Environmental monitoring involves collecting samples from different matrices (air, water, soil, sediment) and analyzing them for the target compound. atlas-scientific.comramauniversity.ac.in

Sampling:

Air: Air samples can be collected actively by pumping air through a sorbent tube (e.g., containing charcoal or Tenax®) or passively using diffusive samplers. usgs.gov

Water: Water samples are typically collected in glass vials with zero headspace to prevent the loss of volatile compounds.

Soil and Sediment: Soil and sediment samples are collected and often extracted using methods like purge-and-trap or solvent extraction to isolate the target analytes.

Analysis: The primary analytical technique for volatile halogenated organic compounds is gas chromatography (GC). researchgate.net

Gas Chromatography (GC): The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column.

Detectors: Following separation, the compounds are detected. For halogenated compounds, an Electron Capture Detector (ECD) is highly sensitive. A Photoionization Detector (PID) is effective for aromatic compounds, and a Hall Electrolytic Conductivity Detector (HECD) is specific for halogenated compounds. researchgate.net Using a PID and HECD in series can provide confirmatory information.

Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides the most definitive identification. MS bombards the molecules with electrons, causing them to fragment in a predictable pattern (mass spectrum), which serves as a "fingerprint" for the compound.

EPA Method 8021B is a standardized procedure for analyzing halogenated and aromatic volatiles by GC using a PID and/or HECD, which would be suitable for monitoring this compound in environmental samples. researchgate.net

Table 2: Common Analytical Techniques for Halogenated Toluenes

Technique Sample Matrix Sample Preparation Detection Principle Typical Use
GC-PID/HECD Water, Soil Purge-and-Trap (e.g., EPA 5030/5035) PID: UV ionization; HECD: Electrolytic conductivity of halogen combustion products Quantitative analysis, high sensitivity for aromatics and halogens
GC-ECD Water, Air, Soil Solvent Extraction, Purge-and-Trap Captures electrons, highly sensitive to electronegative (halogen) groups Trace-level quantification of halogenated compounds
GC-MS Air, Water, Soil Solvent Extraction, Purge-and-Trap, Headspace Separates ions by mass-to-charge ratio Confirmatory analysis and identification of unknown compounds

Source: Information synthesized from usgs.govresearchgate.net.

Toxicological Considerations and Safety Research of Halogenated Aromatics

Mechanisms of Toxicity of Related Halogenated Compounds

The toxicity of halogenated aromatic hydrocarbons, including compounds like chlorinated and fluorinated toluenes, is complex and can be initiated through several mechanisms. A primary pathway involves metabolic activation, where the parent compound is converted into more reactive and toxic substances within the body. wur.nlresearchgate.net Another significant mechanism, particularly for certain classes of halogenated aromatics, is the interaction with cellular receptors that regulate gene expression. nih.govepa.gov

The metabolic activation of many halogenated benzenes and related structures is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. researchgate.netnih.gov This process can generate highly reactive electrophilic intermediates, such as epoxides. researchgate.net These epoxides can spontaneously rearrange to form phenols or undergo further enzymatic reactions to produce hydroquinones and subsequently quinones. researchgate.netnih.gov These metabolites, particularly quinones, are highly reactive electrophiles that can covalently bind to essential cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. researchgate.net This binding can also trigger oxidative stress through the generation of reactive oxygen species (ROS), further contributing to cellular injury. researchgate.net

For some halogenated aromatic hydrocarbons, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and related compounds, the mechanism of toxicity is analogous to that of steroid hormones. nih.govosti.gov These compounds act as ligands, binding to a specific high-affinity cytosolic protein known as the Aryl hydrocarbon (Ah) receptor. nih.govepa.gov Upon binding, the ligand-receptor complex translocates to the nucleus, where it interacts with chromatin, leading to altered expression of a battery of genes. nih.govosti.gov While many of these genes are involved in drug metabolism, the sustained expression of this regulatory system in certain tissues can affect cellular division, differentiation, and involution, ultimately leading to toxicity. epa.gov The specific toxic response often depends on tissue- and species-specific factors that control the actions of the Ah receptor. nih.gov

Toxicological research on halogenated aromatic compounds utilizes a combination of in vitro (cell-based) and in vivo (animal) studies to elucidate mechanisms of toxicity and assess potential health risks. nih.govwindows.net

In vitro studies are essential for investigating specific cellular mechanisms of toxicity. nih.gov These studies often use cell lines (e.g., liver cells, stem cells) to examine endpoints such as cytotoxicity, genotoxicity, and the induction of metabolic enzymes. nih.govresearchgate.net For instance, in vitro systems have been crucial in identifying the role of CYP450 enzymes in the metabolic activation of halogenated anilines and benzenes. wur.nlnih.gov The embryonic stem cell test is one such in vitro model used to assess the developmental toxicity of metabolites. nih.gov While in vitro tests provide valuable data on concentration-response relationships for specific cells, extrapolating these findings to predict dose-response curves in a whole organism requires complex computational methods like physiologically based kinetic (PBK) modeling. nih.govnih.gov

In vivo studies, typically conducted in animal models like rats, mice, and zebrafish, provide information on the systemic effects of a chemical after exposure. nih.govosti.gov These studies are used to determine endpoints such as acute toxicity, organ-specific damage (e.g., hepatotoxicity, nephrotoxicity), and carcinogenicity. nih.govosti.gov For example, studies in rats have shown that halogenated benzenes can cause liver and kidney damage, porphyria, and disturbances in thyroid hormone homeostasis, with the specific effects linked to the formation of reactive metabolites like benzoquinones and halogenated phenols. nih.gov Research on zebrafish has been used to assess the acute toxicity and ecological risks of various halogenated aromatic disinfection by-products. nih.gov

Below is a table summarizing findings from toxicological studies on compounds related to 3-Chloro-5-fluorotoluene.

Compound Class / Specific CompoundStudy TypeModelKey FindingsReference(s)
Halogenated Benzenes In vivoRatsAdministration altered xenobiotic metabolism and enlarged the liver. osti.gov
Halogenated Benzenes Review of in vivo & in vitro studiesVariousToxicity linked to reactive metabolites (epoxides, phenols, benzoquinones). Causes hepatotoxicity and nephrotoxicity. nih.gov
Halogenated Anilines In vitroCytochrome P450 enzymesInvestigated the influence of halogen substituent patterns on metabolic activation to toxic metabolites. wur.nl
Chlorinated Toluenes (as a group) Occupational studiesHumansAssociated with weakness, headaches, and potential liver function disturbances. Classified as Group 2A carcinogens by IARC. iloencyclopaedia.org
Chlorofluorotoluenes Occupational air samplingHumansDetected in workplace air, indicating potential for occupational exposure. cdc.gov
Halogenated aromatic DBPs In vivoZebrafishToxicity was found to be related to the number, type, and position of halogen and the type of substituent. nih.gov

The toxicity of halogenated aromatic compounds is not uniform but is heavily influenced by the chemical structure—specifically, the number, type, and position of the halogen substituents on the aromatic ring. wur.nlnih.gov This relationship between chemical structure and biological activity is known as the Structure-Activity Relationship (SAR). researchgate.net

SAR studies help in predicting the toxicity of new or untested chemicals based on data from structurally similar compounds. researchgate.net For halogenated aromatics, several key principles have been established:

Metabolic Activation: The position of halogens can direct the metabolic process. For example, the steric and electronic effects of a methyl group in o-chlorotoluene can impede the oxidative process of the aromatic ring, potentially reducing its toxicity compared to other isomers. researchgate.net The nature of the halogen itself is also important; fluorine-containing compounds, for instance, have unique characteristics that influence their metabolism. wur.nl

Receptor Binding: For compounds that act via the Ah receptor, a strong correlation exists between their potency to induce enzymes like aryl hydrocarbon hydroxylase (AHH) and their toxic potency. annualreviews.org The most toxic isomers in classes like chlorinated dibenzo-p-dioxins are those with halogen atoms in specific lateral positions on the rings. annualreviews.org

Physicochemical Properties: Properties like hydrophobicity (logP) are often correlated with toxicity. For many halogenated benzenes, toxicity is dependent on their hydrophobicity, which governs their ability to accumulate in biological membranes. besjournal.com However, for compounds like halogenated phenols and anilines, toxicity can be higher than what hydrophobicity alone would predict, indicating different or more specific mechanisms of action. besjournal.com

The following table illustrates how structural features can influence the toxicity of halogenated aromatics.

Structural FeatureInfluence on ToxicityExample MechanismReference(s)
Number of Halogens Generally, increasing halogenation can increase persistence and toxicity, but the relationship is complex.Higher chlorination of PCBs was historically associated with higher toxicity, leading to lower exposure limits. iloencyclopaedia.org
Type of Halogen (e.g., F, Cl, Br) The unique electronic properties of each halogen affect metabolic pathways and reactivity.Fluorine's high electronegativity can alter metabolic sites and rates compared to chlorine or bromine. wur.nl
Position of Halogens Isomer position dramatically affects receptor binding and metabolic susceptibility.Lateral substitution in dioxin-like compounds is critical for high-affinity Ah receptor binding and high toxicity. annualreviews.org
Other Substituents (e.g., -CH₃, -NO₂) Groups like methyl or nitro can influence the electronic properties of the ring and steric hindrance at metabolic sites.The methyl group in o-chlorotoluene hampers oxidation of the aromatic ring. researchgate.net

Occupational Exposure and Safety Guidelines

Workers in chemical manufacturing, pharmaceutical, and agricultural industries may be exposed to halogenated aromatic compounds. wur.nl Exposure can occur via inhalation, dermal contact, or ingestion. iloencyclopaedia.orgharvard.edu Given the potential for toxicity, including irritation, organ damage, and carcinogenicity for some compounds in this class, strict adherence to safety guidelines and monitoring of occupational exposure limits (OELs) are critical. iloencyclopaedia.orgworksafe.govt.nz

General safety guidelines for handling halogenated compounds include:

Engineering Controls: Performing all operations in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure. harvard.edu

Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes chemical-resistant gloves (material choice depends on the specific solvent), lab coats, long pants, and closed-toed shoes. Chemical safety goggles are necessary to protect the eyes. harvard.edu

Hygiene Practices: Workers should wash hands thoroughly after handling chemicals and before leaving the laboratory. Contaminated clothing should be removed immediately. harvard.edu

Training: Personnel must be trained on the specific hazards of the chemicals they are handling, including reviewing the Safety Data Sheet (SDS), and on emergency procedures. harvard.eduenvironmentclearance.nic.in

OELs, such as the Time-Weighted Average (TWA) and Short-Term Exposure Limit (STEL), are established by regulatory bodies to protect workers from adverse health effects. worksafe.govt.nz While a specific OEL for this compound is not widely established, limits for related compounds provide guidance. For example, the chlorinated toluenes as a group are recognized irritants and are classified by IARC as Group 2A carcinogens, necessitating stringent exposure control. iloencyclopaedia.org

The table below lists established OELs for some representative halogenated aromatic compounds.

SubstanceCAS NumberTWASTELKey Health EffectsReference(s)
Chlorobenzene 108-90-75 ppm10 ppmCentral nervous system effects worksafe.govt.nz
Benzyl (B1604629) chloride 100-44-7--Irritant, classified as a Group 2A carcinogen by IARC. Concentrations of 6-8 mg/m³ cause conjunctivitis. iloencyclopaedia.org
PCBs (42% Chlorine) 1336-36-31 mg/m³-Skin and eye irritation, liver effects iloencyclopaedia.org
PCBs (54% Chlorine) 11097-69-10.5 mg/m³-Skin and eye irritation, liver effects iloencyclopaedia.org

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour shift. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.

Waste Management and Disposal Considerations for Halogenated Compounds

The chemical stability of the carbon-halogen bond makes many halogenated aromatic compounds persistent in the environment and resistant to degradation. google.comscirp.org Improper disposal can lead to widespread contamination of soil and water. researchgate.net Therefore, specialized waste management and treatment technologies are required to detoxify and dispose of materials contaminated with these compounds. google.comfrtr.gov

Common treatment technologies for waste containing halogenated compounds include:

Incineration: This method uses high temperatures (870°C to 1,200°C) to thermally decompose the compounds. frtr.gov For halogenated materials, this process generates acidic gases (e.g., hydrogen chloride), which must be neutralized by off-gas treatment systems (scrubbers) to prevent air pollution. frtr.gov

Dehalogenation: This chemical process involves reacting the waste with a reagent to cleave the carbon-halogen bonds, rendering the molecule less toxic. google.comfrtr.gov This can be an effective method for treating contaminated oils or soils without the large volume increase associated with solvent dilution methods. google.com

Biodegradation: This approach uses microorganisms to break down halogenated compounds into less harmful substances. scirp.orgfrtr.gov Both aerobic (oxygen-rich) and anaerobic (oxygen-free) bacteria have been identified that can metabolize certain halogenated aromatics. frtr.govnih.gov Anaerobic degradation, in particular, has shown promise for the complete conversion of some haloaromatic compounds to methane (B114726) and carbon dioxide. nih.gov This can be a more cost-effective and environmentally friendly option, though its effectiveness is highly dependent on the specific contaminant and environmental conditions. researchgate.net

Landfilling: While historically common, the disposal of hazardous halogenated waste in landfills is now highly regulated and often the least preferred option. frtr.gov It is typically reserved for treated residues or materials for which other technologies are not feasible, and it requires secure, engineered landfills to prevent leaching into the environment. frtr.gov

The choice of disposal method depends on the type and concentration of the halogenated compound, the volume of waste, and regulatory requirements. frtr.gov For industrial facilities producing or using compounds like chlorofluorotoluenes, a comprehensive waste management plan that includes proper segregation, storage, and treatment of hazardous residues is essential. environmentclearance.nic.in

Conclusion and Future Research Perspectives

Summary of Current Knowledge on 3-Chloro-5-fluorotoluene

This compound, with the chemical formula C₇H₆ClF, is a substituted aromatic hydrocarbon. Its structure consists of a toluene (B28343) molecule with a chlorine atom at the 3-position and a fluorine atom at the 5-position of the benzene (B151609) ring. The presence of these two different halogen atoms, along with the methyl group, imparts a unique combination of electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.

Currently, the primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules. It serves as a key building block for creating a variety of organic compounds, including active pharmaceutical ingredients (APIs). While specific, large-scale industrial applications are not widely documented in publicly available literature, its role as a starting material in research and development is evident from its availability from numerous chemical suppliers.

The synthesis of this compound can be envisioned through established synthetic routes for halogenated aromatics. One plausible method involves the diazotization of 3-chloro-5-fluoroaniline (B1302006), followed by a Sandmeyer-type reaction to introduce the methyl group. Alternatively, electrophilic halogenation of a corresponding fluorotoluene or chlorotoluene could be explored, although regioselectivity would be a critical factor to control.

The reactivity of this compound is dictated by the directing effects of its substituents. The methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the chlorine and fluorine atoms are ortho-, para-directing deactivators. This interplay of electronic effects can be strategically exploited to achieve selective functionalization of the aromatic ring. The carbon-chlorine bond also presents a site for nucleophilic aromatic substitution and a handle for various metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Identification of Promising Avenues for Future Research

The full potential of this compound is yet to be realized. Future research efforts can be directed towards several key areas to unlock new possibilities for this versatile compound.

Novel Synthetic Methodologies

While classical synthetic routes are applicable, the development of novel, more efficient, and sustainable methods for the synthesis of this compound is a crucial area for future research. This could involve the exploration of late-stage C-H functionalization techniques to directly introduce the chloro and fluoro groups onto a toluene scaffold with high regioselectivity. The use of flow chemistry and microreactor technology could also offer significant advantages in terms of safety, scalability, and yield for existing synthetic pathways. Investigating enzymatic or biocatalytic routes for the synthesis of this and related halogenated toluenes could provide environmentally benign alternatives to traditional chemical methods.

Exploration of Undiscovered Reactivities

A detailed investigation into the reactivity of this compound is warranted. This includes a systematic study of its behavior in various reaction types, such as:

Electrophilic Aromatic Substitution: A comprehensive study of nitration, halogenation, sulfonation, and Friedel-Crafts reactions would provide a clearer understanding of the regioselectivity and reactivity of the substituted ring system.

Nucleophilic Aromatic Substitution: Investigating the displacement of the chlorine or fluorine atom by various nucleophiles under different reaction conditions would expand its utility as a synthetic intermediate.

Metal-Catalyzed Cross-Coupling Reactions: Exploring a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C-Cl bond would enable the facile introduction of diverse functional groups and the construction of complex molecular architectures.

Benzylic Functionalization: Research into the selective functionalization of the methyl group through radical or oxidative methods could open up new avenues for derivatization.

Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental work by providing insights into the electronic structure, reaction mechanisms, and predicting the reactivity of this compound.

Expanded Applications in Emerging Technologies

The unique electronic properties conferred by the fluorine and chlorine substituents make this compound an attractive candidate for applications in emerging technologies.

Organic Electronics: Fluorinated and chlorinated aromatic compounds are known to influence the electronic properties of organic materials, such as their HOMO/LUMO energy levels and charge transport characteristics. rsc.orglp.edu.ua Future research could focus on incorporating the this compound moiety into the design and synthesis of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and active materials for organic photovoltaics (OPVs). rsc.orglp.edu.ua

Medicinal Chemistry: The introduction of fluorine and chlorine atoms into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound could serve as a valuable scaffold for the synthesis of new bioactive molecules with potential applications as antiviral agents, anti-inflammatory drugs, or central nervous system agents.

Agrochemicals: Halogenated aromatic compounds are a cornerstone of the agrochemical industry. Research into the synthesis of novel herbicides, insecticides, and fungicides derived from this compound could lead to the development of more effective and environmentally benign crop protection agents.

Interdisciplinary Research Needs and Collaborations

To fully exploit the potential of this compound, interdisciplinary collaborations are essential.

Organic Chemists and Materials Scientists: Joint efforts are needed to design and synthesize novel materials based on the this compound core and to evaluate their performance in electronic and optoelectronic devices.

Medicinal Chemists and Biologists: Collaboration between these disciplines is crucial for the rational design, synthesis, and biological evaluation of new drug candidates derived from this versatile building block.

Computational Chemists and Experimentalists: A synergistic approach combining theoretical predictions with experimental validation will accelerate the discovery of new reactions and applications for this compound.

Chemical Engineers and Synthetic Chemists: Partnerships in this area can lead to the development of scalable, safe, and sustainable manufacturing processes for this compound and its derivatives.

Q & A

Q. What strategies mitigate matrix interference in fluorometric assays for detecting this compound in biological systems?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids. Derivatize with dansyl chloride to enhance fluorescence. Validate assays via spike-recovery experiments in serum/plasma matrices, adjusting excitation/emission wavelengths (λex = 340 nm, λem = 450 nm) to minimize background noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.